
Tenovin-6
Overview
Description
Tenovin-6 is a small-molecule inhibitor initially identified as a p53 activator through its ability to stabilize and acetylate p53 by inhibiting sirtuin deacetylases, particularly SIRT1, SIRT2, and SIRT3 . It exhibits broad anti-neoplastic activity across hematologic malignancies (e.g., acute lymphoblastic leukemia, chronic myeloid leukemia) and solid tumors (e.g., gastric, colorectal, and uveal melanoma) . Its mechanisms include:
- SIRT inhibition: this compound directly inhibits SIRT1 (IC50 = 21 µM), SIRT2 (IC50 = 10 µM), and SIRT3 (IC50 = 67 µM), leading to hyperacetylation of p53 and activation of pro-apoptotic pathways .
- Autophagy modulation: this compound blocks autophagic flux by impairing lysosomal function, causing accumulation of LC3B-II and p62 .
- Wnt/β-catenin suppression: It reduces nuclear β-catenin and downstream targets (e.g., c-Myc, cyclin D1), eliminating cancer stem cells (CSCs) .
- Synergy with chemotherapy: Enhances efficacy of etoposide, cytarabine, and chloroquine in preclinical models .
Preparation Methods
Tenovin-6 is synthesized through a series of chemical reactions starting from commercially available precursors. The solubility of this compound in dimethyl sulfoxide (DMSO) is greater than 10 mM, and it is often prepared in DMSO for experimental purposes .
Chemical Reactions Analysis
Tenovin-6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its properties .
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Tenovin-6 is a small molecule compound that has garnered attention for its potential anti-neoplastic effects and its role as an inhibitor of sirtuins, particularly SIRT1 . It has demonstrated promising results in various scientific research applications, particularly in cancer research.
Scientific Research Applications
This compound has been utilized in diverse scientific studies, primarily focusing on its impact on cancer cells and related pathways. Some key applications include:
Inhibition of Sirtuins this compound has been used as an inhibitor of sirtuins, especially SIRT1 . It can directly inhibit the protein deacetylase activity of purified human SIRT1, SIRT2, and SIRT3 .
Anti-neoplastic Effects this compound has demonstrated anti-neoplastic effects in vitro and in vivo on various hematopoietic malignancies of lymphoid and myeloid lineages . It has shown inhibitory effects on cell proliferation in diffuse large B-cell lymphoma (DLBCL) cell lines .
Apoptosis Induction this compound can induce apoptosis in cancer cells . It induces a massive apoptotic cell death in concentration- and time-dependent fashions in uveal melanoma (UM) cell lines . this compound treatment induced both cleaved PARP-1 and cleaved caspase 3 .
Impact on Cell Cycle Treatment with this compound significantly increased the percentages of cells in G1 phase while decreasing the percentages in S phase in DLBCL cell lines .
Autophagy Impairment this compound has been shown to impair the autophagy pathway by increasing the levels of LC3-II and/or SQSTM1/p62 in CLL cells .
This compound in Diffuse Large B-Cell Lymphoma (DLBCL)
This compound potently inhibited cell proliferation in a dose- and time-dependent manner in DLBCL cell lines . Examination of cell cycle progression showed that the percentages of cells in G1 phase were significantly increased, while the percentages of cells in S phase were significantly decreased in a dose-dependent manner . this compound treatment induced both cleaved PARP-1 and cleaved caspase 3, and also activated the extrinsic but not the intrinsic cell-death pathway .
This compound in Uveal Melanoma (UM)
This compound treatment significantly decreased the population of ALDH+ cells and tumor sphere formation . It induced a massive apoptotic cell death in concentration- and time-dependent fashions in UM cell lines . this compound induced a dramatic increase in the cell population with loss of mitochondrial transmembrane potential . It also inhibits Wnt/β-catenin signaling perhaps through repressing GSK3β (S9) and DVL protein .
Synergistic Effects
This compound enhances cytotoxic effects of 5-fluorouracil and oxaliplatin in colon cancer cells . The combination of this compound and vinblastine synergistically inhibited the viability of UM cells . Combined treatment of metformin and this compound can synergistically induce the apoptotic pathway through SIRT1 down-regulation .
Other Cancers
This compound has been shown to impair the autophagy pathway in chronic lymphocytic leukemia (CLL) cells . It has also shown effectiveness against hematopoietic malignancies including chronic myelogenous leukemia, acute lymphoblastic leukemia, acute promyelocytic leukemia and solid tumors such as pancreatic cancer, colon cancer, gastric cancer, Ewing sarcoma, and soft tissue sarcoma .
In Vivo Activity in Tumor Growth
Tenovins are active on mammalian cells at one-digit micromolar concentrations and decrease tumor growth in vivo as single agents . In vivo antitumor activity of this compound prompted to elucidate its precise mechanism of action as required for further optimization studies .
Granulocytic Differentiation
This compound induces granulocytic differentiation by inhibiting SIRT2 activity .
Data Table
Mechanism of Action
Tenovin-6 exerts its effects by inhibiting the deacetylase activities of SIRT1, SIRT2, and SIRT3, leading to the activation of p53 . This activation results in the upregulation of p53-dependent transcription, promoting apoptosis and inhibiting tumor growth . Additionally, this compound inhibits dihydroorotate dehydrogenase, further contributing to its antitumor activity .
Comparison with Similar Compounds
AGK2
- Targets : Inhibits SIRT1 and SIRT2 with similar potency (IC50 ~ 3.5 µM for SIRT2) but lacks selectivity .
SirReal2
- Targets : Selective SIRT2 inhibitor (IC50 = 0.23 µM for deacetylation) but ineffective against demyristoylation activity .
TM (Mechanism-Based SIRT2 Inhibitor)
- Targets : Selective SIRT2 inhibitor with activity-dependent binding .
- Mechanism : Promotes c-Myc degradation and inhibits anchorage-independent growth, with effects amplified by SIRT2 overexpression .
- Key Difference: Less potent than Tenovin-6 in cytotoxicity but more selective for SIRT2 .
Cambinol
- Targets : Inhibits SIRT1 and SIRT2 (IC50 ~ 56–59 µM) .
- Key Difference: Lower potency and specificity compared to this compound .
EX527 (Selisistat)
- Targets : Selective SIRT1 inhibitor (IC50 = 0.098 µM) .
- Mechanism : Studied in Huntington’s disease; minimal anti-cancer activity reported .
Comparative Data Tables
Table 1: Selectivity and IC50 Values of SIRT Inhibitors
Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Key Targets |
---|---|---|---|
This compound | 21 | 10 | SIRT1/2/3, p53 |
AGK2 | ~3.5 | ~3.5 | SIRT1/2 |
SirReal2 | >100 | 0.23 | SIRT2 (deacetylation) |
TM | >100 | 0.5 | SIRT2 |
Cambinol | 56 | 59 | SIRT1/2 |
Table 2: Anti-Cancer Efficacy in Preclinical Models
Compound | Key Cancer Models | IC50 Range | Synergy with Chemotherapy | CSC Targeting |
---|---|---|---|---|
This compound | ALL, GC, UM, DLBCL | 0.005–17 µM | Yes (e.g., chloroquine) | Yes |
AGK2 | Neurodegenerative models | N/A | No | No |
SirReal2 | Limited in vitro studies | >10 µM | No | No |
TM | HCT116, MDA-MB-468 | 1–10 µM | SIRT2-dependent | Partial |
Cambinol | Burkitt lymphoma | ~50 µM | No | No |
Key Differentiators of this compound
- Dual Mechanism : Unique combination of SIRT inhibition and p53 activation, enhancing apoptosis and cell-cycle arrest .
- Broad Spectrum Activity : Effective in diverse cancers, including treatment-resistant and relapsed cases .
- CSC Elimination : Suppresses Wnt/β-catenin signaling and ALDH+ CSCs, critical for preventing recurrence .
- Clinical Potential: Synergizes with standard therapies, with IC50 values often <5 µM in primary patient samples .
Biological Activity
Tenovin-6 is a small molecule identified as a potent inhibitor of sirtuins, specifically SIRT1 and SIRT2, which are NAD+-dependent deacetylases involved in various cellular processes, including apoptosis, cell cycle regulation, and tumorigenesis. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in various cancer cell lines.
SIRT1/2 Inhibition
This compound exerts its biological activity primarily through the inhibition of SIRT1 and SIRT2. This inhibition leads to the activation of tumor suppressor genes such as p53 , which plays a crucial role in regulating the cell cycle and inducing apoptosis. Studies have shown that this compound treatment activates p53, resulting in decreased expression of anti-apoptotic proteins like Mcl-1 and XIAP , thereby promoting apoptotic pathways in cancer cells .
Induction of Apoptosis
The induction of apoptosis by this compound has been demonstrated in various cancer types, including acute lymphoblastic leukemia (ALL), diffuse large B-cell lymphoma (DLBCL), and uveal melanoma. Key findings include:
- Apoptosis in ALL Cells : this compound treatment led to significant apoptosis in pre-B ALL cell lines and primary ALL cells, sensitizing them to chemotherapeutic agents like etoposide .
- DLBCL Cell Lines : The compound inhibited proliferation in DLBCL cell lines in a dose-dependent manner, with increased levels of apoptotic markers such as cleaved PARP and caspase 3 observed post-treatment .
- Uveal Melanoma Cells : In uveal melanoma cells, this compound induced mitochondrial damage and increased cytochrome c release into the cytosol, further supporting its role in apoptosis induction .
Efficacy Against Cancer Cell Lines
The following table summarizes the effects of this compound on various cancer cell lines:
Cancer Type | Cell Line | IC50 (μM) | Mechanism | Outcome |
---|---|---|---|---|
Acute Lymphoblastic Leukemia | REH, NALM-6 | <5 | SIRT1/2 inhibition, p53 activation | Induces apoptosis |
Diffuse Large B-cell Lymphoma | OCI-Ly1, DHL-10 | 2.5 - 10 | Inhibition of proliferation, activation of apoptosis | Reduces cell viability |
Uveal Melanoma | Mel 270, 92.1 | 10 | Mitochondrial damage, caspase activation | Induces massive apoptotic cell death |
Sonic Hedgehog Medulloblastoma | - | <5 | Inhibition of growth | Reduced tumor growth in vivo |
Case Studies
- Acute Lymphoblastic Leukemia (ALL) :
- Diffuse Large B-cell Lymphoma (DLBCL) :
- Uveal Melanoma :
Q & A
Basic Research Questions
Q. What are the primary molecular targets of Tenovin-6 in cancer research, and how are they experimentally validated?
this compound primarily inhibits SIRT1/2/3 (IC50 values: 21 μM, 10 μM, and 67 μM, respectively) and activates p53 by stabilizing acetylated p53 (K382-Ac). It also suppresses dihydroorotate dehydrogenase (DHODH). Validation methods include:
- SIRT inhibition assays : Purified recombinant SIRT1/2/3 proteins treated with this compound, followed by fluorometric deacetylase activity measurements .
- p53 activation : Western blotting for acetylated p53 (K382-Ac) in MCF-7 cells .
- DHODH inhibition : Competitive binding assays and mitochondrial function tests .
Q. What experimental models demonstrate this compound's anti-proliferative effects in vitro?
this compound reduces viability in diffuse large B-cell lymphoma (DLBCL) cell lines (OCI-Ly1, DHL-10), uveal melanoma (UM) cells (92.1, Mel 270), and gastric cancer (GC) cells (AGS-EBV, SNU-719). Key methodologies:
- Dose-response curves : IC50 values calculated using MTS assays over 24–72 hours .
- Cell cycle analysis : Flow cytometry for G1/S arrest and apoptosis markers (Annexin V/PI staining) .
Q. How does this compound modulate autophagy, and what markers are used to assess this?
this compound blocks autophagic flux by impairing lysosomal acidification, leading to LC3-II and p62 accumulation. Methods include:
- Western blotting : LC3-II/p62 levels in DLBCL or UM cells treated with this compound ± autophagy inhibitors (e.g., bafilomycin A1) .
- Lysosomal pH assays : Fluorescent probes (LysoTracker Red) to measure lysosomal alkalization .
Q. What biomarkers are critical for monitoring this compound activity in cellular assays?
Key biomarkers:
- p53 pathway : Acetylated p53 (K382-Ac), p21, Bax, and Puma (qRT-PCR/Western blot) .
- Autophagy markers : LC3-II conversion and p62 degradation (immunoblotting) .
- Apoptosis markers : Cleaved PARP and caspase-3 (Western blot) .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's autophagy inhibition and its SIRT/p53-independent effects?
Contradictory data (e.g., autophagy inhibition in p53-null cells) require:
- Genetic models : SIRT1/2/3 knockout cells to isolate DHODH or lysosomal effects .
- Dual inhibition studies : Co-treatment with SIRT-specific inhibitors (e.g., EX-527) to differentiate pathways .
Q. What strategies optimize this compound dosing in vivo for tumor suppression?
Preclinical optimization involves:
- Xenograft models : Daily intraperitoneal injections (50 mg/kg) in NOD/SCID mice with luciferase-tagged tumors, monitored via IVIS imaging .
- Toxicity profiling : Weight loss and organ histopathology to establish therapeutic windows .
Q. How does this compound synergize with autophagy inhibitors like chloroquine in cancer therapy?
Synergy mechanisms include enhanced LC3-II accumulation and apoptosis. Experimental design:
- Combination indices : Chou-Talalay analysis using MTS assays in GC/UM cell lines .
- Autophagosome-lysosome fusion assays : TEM or confocal microscopy (mRFP-GFP-LC3 reporters) .
Q. What methods validate this compound's off-target effects beyond SIRT inhibition?
Off-target profiling involves:
- Proteomic screens : SILAC-based mass spectrometry to identify interactors (e.g., DHODH) .
- Functional rescue : Overexpression of SIRT1/2/3 or DHODH in knockout models .
Q. How can researchers differentiate this compound's SIRT vs. DHODH inhibitory effects in experimental designs?
Strategies include:
- DHODH-specific inhibitors : Leflunomide co-treatment to isolate SIRT-dependent phenotypes .
- Metabolomic profiling : LC-MS quantification of uridine (DHODH activity) vs. NAD<sup>+</sup> (SIRT activity) .
Q. What advanced models address this compound resistance in cancer stem cells (CSCs)?
CSC-specific resistance is studied via:
Properties
IUPAC Name |
4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2S/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJSXSQRIUSRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647242 | |
Record name | 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011557-82-6 | |
Record name | 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.